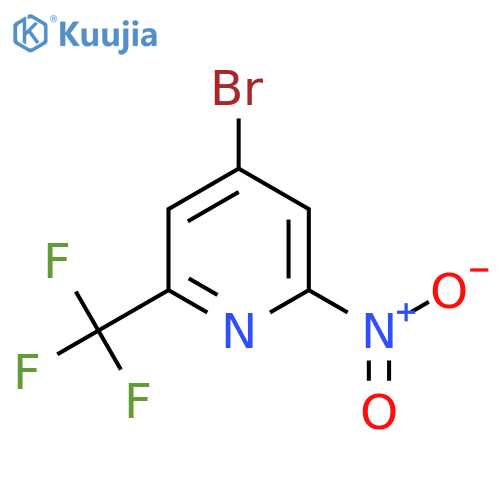

Cas no 1807215-10-6 (4-Bromo-2-nitro-6-(trifluoromethyl)pyridine)

4-Bromo-2-nitro-6-(trifluoromethyl)pyridine 化学的及び物理的性質

名前と識別子

-

- 4-Bromo-2-nitro-6-(trifluoromethyl)pyridine

-

- インチ: 1S/C6H2BrF3N2O2/c7-3-1-4(6(8,9)10)11-5(2-3)12(13)14/h1-2H

- InChIKey: KCGOWWHNOCGKCW-UHFFFAOYSA-N

- SMILES: BrC1C=C([N+](=O)[O-])N=C(C(F)(F)F)C=1

計算された属性

- 水素結合ドナー数: 0

- 氢键受体数量: 6

- 重原子数量: 14

- 回転可能化学結合数: 0

- 複雑さ: 230

- トポロジー分子極性表面積: 58.7

- XLogP3: 2.6

4-Bromo-2-nitro-6-(trifluoromethyl)pyridine Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029011260-250mg |

4-Bromo-2-nitro-6-(trifluoromethyl)pyridine |

1807215-10-6 | 95% | 250mg |

$999.60 | 2022-03-31 | |

| Alichem | A029011260-1g |

4-Bromo-2-nitro-6-(trifluoromethyl)pyridine |

1807215-10-6 | 95% | 1g |

$3,155.55 | 2022-03-31 |

4-Bromo-2-nitro-6-(trifluoromethyl)pyridine 関連文献

-

Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969

-

Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943

-

Jingxiang Pang RSC Adv., 2019,9, 20982-20988

-

Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764

-

Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863

-

Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290

-

Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388

-

Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146

-

Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831

-

10. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360

4-Bromo-2-nitro-6-(trifluoromethyl)pyridineに関する追加情報

Introduction to 4-Bromo-2-nitro-6-(trifluoromethyl)pyridine (CAS No. 1807215-10-6)

4-Bromo-2-nitro-6-(trifluoromethyl)pyridine, with the chemical formula C₆H₂BrF₃N₂O₂, is a highly versatile heterocyclic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the pyridine class, characterized by a nitrogen-containing aromatic ring, and is distinguished by the presence of bromine, nitro, and trifluoromethyl substituents. These functional groups endow it with unique reactivity and make it a valuable intermediate in synthetic chemistry.

The CAS No. 1807215-10-6 identifier ensures its specificity within chemical databases and literature, facilitating accurate referencing in scientific discourse. The structural motif of this compound—a pyridine core modified with bromine at the 4-position, a nitro group at the 2-position, and a trifluoromethyl group at the 6-position—makes it an attractive scaffold for further derivatization. Such modifications are crucial for tailoring biological activity, solubility, and metabolic stability in drug development.

In recent years, 4-Bromo-2-nitro-6-(trifluoromethyl)pyridine has been extensively explored in medicinal chemistry due to its potential as a building block for novel therapeutic agents. The nitro group can be reduced to an amine, providing access to pyridylamines that are prevalent in bioactive molecules. Additionally, the bromine atom allows for further functionalization via cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings, enabling the introduction of aryl or heteroaryl groups.

The trifluoromethyl group is particularly noteworthy for its influence on pharmacokinetic properties. It enhances lipophilicity and metabolic stability, making it a common feature in approved drugs targeting various diseases. This combination of substituents makes 4-Bromo-2-nitro-6-(trifluoromethyl)pyridine a promising candidate for developing small-molecule inhibitors or agonists.

Recent studies have highlighted its utility in the synthesis of kinase inhibitors, particularly those targeting tyrosine kinases involved in cancer therapy. For instance, derivatives of this compound have been shown to exhibit inhibitory activity against mutant forms of *BRAF* and *EGFR*, which are implicated in melanoma and lung cancer, respectively. The ability to modulate these kinases is critical for developing targeted therapies that minimize off-target effects.

Another area of interest is its application in designing antimicrobial agents. The structural features of 4-Bromo-2-nitro-6-(trifluoromethyl)pyridine contribute to interactions with bacterial enzymes or DNA gyrase, which are essential for bacterial survival. By leveraging its scaffold, researchers have synthesized analogs with enhanced efficacy against resistant bacterial strains.

The agrochemical sector has also benefited from this compound’s versatility. Its derivatives have been investigated as potential herbicides or fungicides due to their ability to disrupt essential enzymatic pathways in plants or fungi. The trifluoromethyl group’s role in enhancing bioactivity is particularly relevant here, as it improves binding affinity to biological targets.

In synthetic methodologies, 4-Bromo-2-nitro-6-(trifluoromethyl)pyridine serves as a precursor for more complex heterocycles through cyclization reactions or as a ligand in transition-metal-catalyzed processes. Its reactivity allows chemists to construct intricate molecular frameworks essential for drug discovery pipelines.

The growing emphasis on sustainable chemistry has prompted investigations into greener synthetic routes for this compound. Recent advances include catalytic methods that reduce waste and energy consumption while maintaining high yields. Such innovations align with global efforts to make pharmaceutical synthesis more environmentally friendly.

Looking ahead, the future applications of 4-Bromo-2-nitro-6-(trifluoromethyl)pyridine are likely to expand into emerging therapeutic areas such as immunotherapy and neurodegenerative diseases. Its structural adaptability ensures that it will remain a cornerstone in medicinal chemistry research for years to come.

In conclusion, 4-Bromo-2-nitro-6-(trifluoromethyl)pyridine (CAS No. 1807215-10-6) is a multifaceted compound with broad utility across multiple domains of chemical research. Its unique structural features enable diverse applications in drug discovery, agrochemicals, and material science, underscoring its importance as a chemical intermediate.

1807215-10-6 (4-Bromo-2-nitro-6-(trifluoromethyl)pyridine) Related Products

- 2138100-14-6(1-Cyclopentyl-4,4-dimethylcyclohex-2-en-1-ol)

- 2229082-25-9(2-(5-bromo-1H-indol-2-yl)cyclopropan-1-amine)

- 34616-29-0(Methyl 1-methylpyrrolidine-3-carboxylate)

- 2680534-50-1(1-(hydroxymethyl)bicyclo3.2.0heptan-2-one)

- 1805925-15-8(5-Cyano-2-(difluoromethyl)-3-iodopyridine-4-acetic acid)

- 1795086-74-6(2H-Pyran-2-one, 6-methyl-4-[[1-[[6-(trifluoromethyl)-3-pyridinyl]carbonyl]-3-azetidinyl]oxy]-)

- 2270905-74-1(4-Acetyl-2-trifluoromethylbenzoic acid)

- 2171148-82-4((3R)-3-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidopentanoic acid)

- 62893-19-0(Cefoperazone)

- 1443327-97-6(Cyclopentanol, 2-(4-methoxy-3,5-dimethylphenyl)-, (1R,2S)-rel-)